N-Methyl Carvedilol Hydrochloride
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Overview
Description
N-Methyl Carvedilol Hydrochloride is a derivative of carvedilol, a non-selective beta-adrenergic antagonist. Carvedilol is widely used in the treatment of hypertension, chronic heart failure, and left ventricular dysfunction following myocardial infarction . The N-methyl derivative is synthesized to enhance certain pharmacological properties and improve the compound’s solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Carvedilol Hydrochloride involves the methylation of carvedilol. The process typically starts with carvedilol, which is reacted with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified using crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Methyl Carvedilol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl Carvedilol Hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in studying beta-adrenergic antagonists and their derivatives.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential in treating cardiovascular diseases and improving drug delivery systems.
Industry: Utilized in the development of new pharmaceutical formulations and solubility enhancement techniques
Mechanism of Action
N-Methyl Carvedilol Hydrochloride exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. The compound inhibits the binding of norepinephrine and epinephrine to these receptors, leading to vasodilation and reduced cardiac workload. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the adrenergic signaling cascade .
Comparison with Similar Compounds
Similar Compounds
Carvedilol: The parent compound, used for similar therapeutic purposes.
Metoprolol: A selective beta-1 adrenergic antagonist.
Propranolol: A non-selective beta-adrenergic antagonist.
Bisoprolol: Another selective beta-1 adrenergic antagonist.
Uniqueness
N-Methyl Carvedilol Hydrochloride is unique due to its enhanced solubility and bioavailability compared to carvedilol. The methylation improves its pharmacokinetic profile, making it a more effective option for certain therapeutic applications .
Properties
Molecular Formula |
C25H29ClN2O4 |
---|---|
Molecular Weight |
457.0 g/mol |
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethylamino]-3-(9-methylcarbazol-4-yl)oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H |
InChI Key |
FERDKVPPAFYQOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl |
Origin of Product |
United States |
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